![molecular formula C23H22N2O5S B4188211 4-{[benzyl(methyl)amino]sulfonyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide](/img/structure/B4188211.png)
4-{[benzyl(methyl)amino]sulfonyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Overview
Description
4-{[benzyl(methyl)amino]sulfonyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide, also known as BMSB, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. BMSB has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research in various fields.
Scientific Research Applications
4-{[benzyl(methyl)amino]sulfonyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has been shown to have potential therapeutic applications in various fields of scientific research. One of the most promising areas of research is in the treatment of cancer. 4-{[benzyl(methyl)amino]sulfonyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for further research in the development of cancer therapies.
4-{[benzyl(methyl)amino]sulfonyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4-{[benzyl(methyl)amino]sulfonyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has been shown to have neuroprotective effects and can inhibit the aggregation of beta-amyloid proteins, which are associated with the development of Alzheimer's disease.
Mechanism of Action
The mechanism of action of 4-{[benzyl(methyl)amino]sulfonyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is not fully understood. However, it is believed that 4-{[benzyl(methyl)amino]sulfonyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways. 4-{[benzyl(methyl)amino]sulfonyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. 4-{[benzyl(methyl)amino]sulfonyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has also been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
4-{[benzyl(methyl)amino]sulfonyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has a wide range of biochemical and physiological effects. 4-{[benzyl(methyl)amino]sulfonyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. 4-{[benzyl(methyl)amino]sulfonyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{[benzyl(methyl)amino]sulfonyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide in lab experiments is its potential therapeutic applications in various fields of scientific research. 4-{[benzyl(methyl)amino]sulfonyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research. However, one limitation of using 4-{[benzyl(methyl)amino]sulfonyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide in lab experiments is its potential toxicity. Further research is needed to determine the optimal dosage and safety of 4-{[benzyl(methyl)amino]sulfonyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide in various applications.
Future Directions
There are several future directions for research on 4-{[benzyl(methyl)amino]sulfonyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide. One area of research is in the development of cancer therapies. 4-{[benzyl(methyl)amino]sulfonyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has been shown to inhibit the growth of cancer cells, making it a potential candidate for further research in the development of cancer treatments.
Another area of research is in the treatment of neurodegenerative diseases. 4-{[benzyl(methyl)amino]sulfonyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has been shown to have neuroprotective effects and can inhibit the aggregation of beta-amyloid proteins, which are associated with the development of Alzheimer's disease.
Finally, further research is needed to determine the optimal dosage and safety of 4-{[benzyl(methyl)amino]sulfonyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide in various applications. This will help to determine the potential therapeutic applications of 4-{[benzyl(methyl)amino]sulfonyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide and its limitations in lab experiments.
properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-25(16-17-5-3-2-4-6-17)31(27,28)20-10-7-18(8-11-20)23(26)24-19-9-12-21-22(15-19)30-14-13-29-21/h2-12,15H,13-14,16H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPOUDGDDNCKKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[benzyl(methyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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